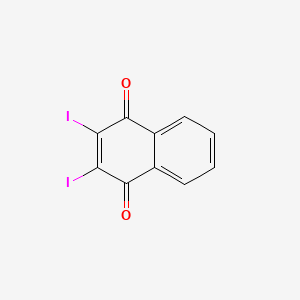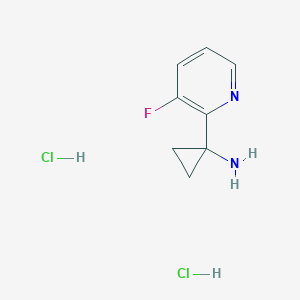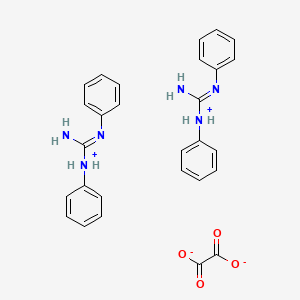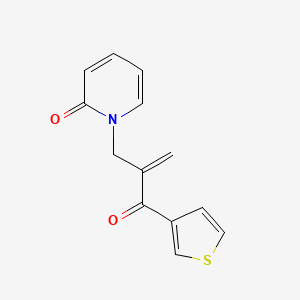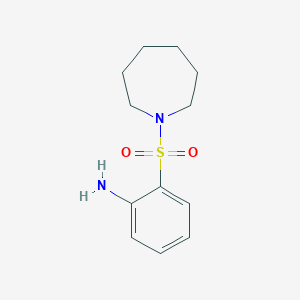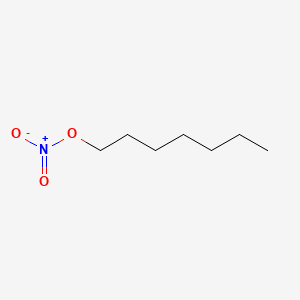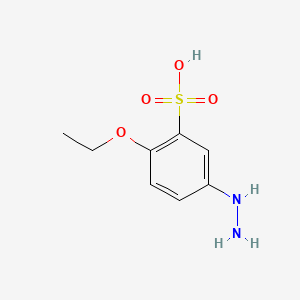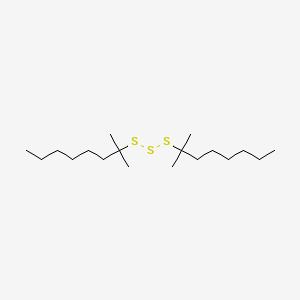
Stigmasterol 3-stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stigmasterol 3-stearate is a phytosterol ester derived from stigmasterol and stearic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Stigmasterol, in particular, is found in various plant sources such as soybeans, vegetables, and medicinal herbs. The esterification of stigmasterol with stearic acid results in this compound, which combines the beneficial properties of both compounds.
準備方法
Synthetic Routes and Reaction Conditions
Stigmasterol 3-stearate can be synthesized through chemical esterification. The process involves the reaction of stigmasterol with stearic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps to isolate the desired product. The purity of the final product is ensured through quality control measures, including spectroscopic analysis and chromatography .
化学反応の分析
Types of Reactions
Stigmasterol 3-stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the double bonds present in the stigmasterol moiety.
Hydrolysis: The ester bond can be hydrolyzed to yield stigmasterol and stearic acid.
Thermo-oxidative Degradation: The compound is prone to degradation under high temperatures and oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Thermo-oxidative Degradation: Elevated temperatures (e.g., 180°C) and exposure to oxygen accelerate degradation.
Major Products Formed
Oxidation: Various oxidized derivatives of stigmasterol.
Reduction: Reduced forms of stigmasterol with modified double bonds.
Hydrolysis: Free stigmasterol and stearic acid.
Thermo-oxidative Degradation: Degradation products include smaller sterol fragments and fatty acids.
科学的研究の応用
Stigmasterol 3-stearate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and sterol chemistry.
Biology: Investigated for its role in plant stress responses and cellular processes.
Medicine: Explored for its potential anti-inflammatory, anti-diabetic, and anti-tumor properties.
作用機序
Stigmasterol 3-stearate exerts its effects through various molecular mechanisms:
Anti-inflammatory: Inhibits pro-inflammatory cytokines and enzymes.
Anti-diabetic: Enhances insulin sensitivity and glucose uptake.
Anti-tumor: Induces apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways such as PI3K/Akt and cyclin-dependent kinases
類似化合物との比較
Similar Compounds
β-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar to stigmasterol but with different biological activities.
Ergosterol: A fungal sterol with distinct properties compared to plant sterols.
Uniqueness
Stigmasterol 3-stearate is unique due to its combined properties of stigmasterol and stearic acid, offering benefits such as enhanced stability and bioavailability. Its specific ester structure also allows for targeted applications in various fields, making it a versatile compound for research and industrial use .
特性
CAS番号 |
23838-16-6 |
|---|---|
分子式 |
C47H82O2 |
分子量 |
679.2 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
InChIキー |
OCCJRXYEZCKHHI-DZTXZVRESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)

